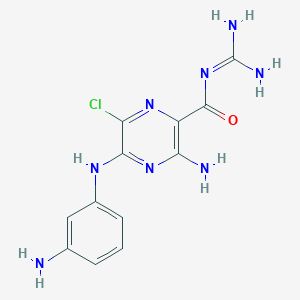

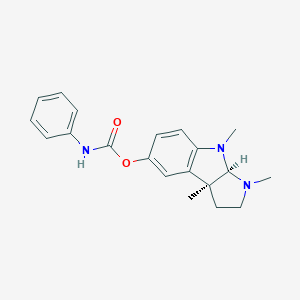

5-N-(3-Aminophenyl)amiloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-N-(3-Aminophenyl)amiloride (APA) is a potent inhibitor of the Na+/H+ exchanger (NHE) and has been extensively studied in scientific research. It is a derivative of amiloride, a diuretic drug used to treat high blood pressure and congestive heart failure. APA has been shown to have a wide range of applications in various fields of research, including cancer, cardiovascular diseases, and neuroscience.

Mécanisme D'action

5-N-(3-Aminophenyl)amiloride inhibits NHE activity by binding to the extracellular domain of the protein, thereby preventing the exchange of Na+ and H+ ions across the cell membrane. This results in the inhibition of intracellular acidification and cell volume regulation.

Effets Biochimiques Et Physiologiques

5-N-(3-Aminophenyl)amiloride has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 5-N-(3-Aminophenyl)amiloride has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In cardiac myocytes, 5-N-(3-Aminophenyl)amiloride has been shown to improve contractility and reduce ischemia-reperfusion injury. In neurons, 5-N-(3-Aminophenyl)amiloride has been shown to protect against excitotoxicity and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

5-N-(3-Aminophenyl)amiloride has several advantages as a research tool, including its high potency and specificity for NHE inhibition. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration.

Orientations Futures

There are several future directions for research on 5-N-(3-Aminophenyl)amiloride. One area of interest is the development of novel 5-N-(3-Aminophenyl)amiloride derivatives with improved potency and selectivity for NHE inhibition. Another area of interest is the investigation of the role of NHE in various diseases and the potential therapeutic applications of 5-N-(3-Aminophenyl)amiloride and other NHE inhibitors. Additionally, the development of new methods for the targeted delivery of 5-N-(3-Aminophenyl)amiloride to specific cell types could open up new avenues for research and therapeutic applications.

Méthodes De Synthèse

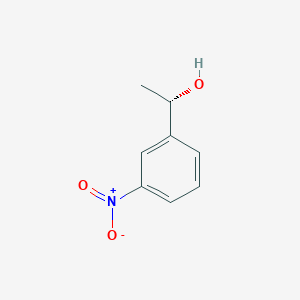

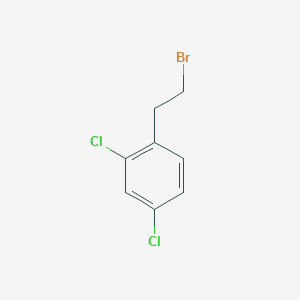

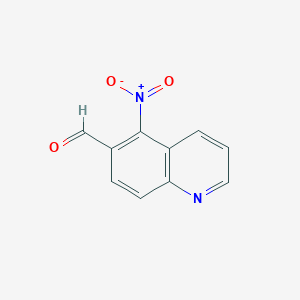

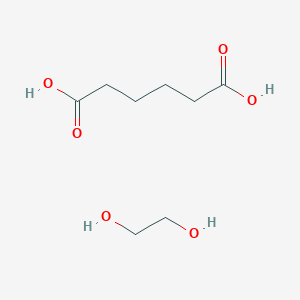

The synthesis of 5-N-(3-Aminophenyl)amiloride involves the reaction of 3-nitroaniline with amiloride, followed by reduction with hydrogen gas over a palladium catalyst. The resulting 5-N-(3-Aminophenyl)amiloride is then purified by recrystallization and characterized by various spectroscopic techniques.

Applications De Recherche Scientifique

5-N-(3-Aminophenyl)amiloride has been extensively studied in scientific research due to its potent inhibitory effects on NHE. NHE is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume. Dysregulation of NHE has been implicated in various diseases, including cancer and cardiovascular diseases. 5-N-(3-Aminophenyl)amiloride has been shown to inhibit NHE activity in various cell types, including cancer cells, cardiac myocytes, and neurons.

Propriétés

Numéro CAS |

108414-87-5 |

|---|---|

Nom du produit |

5-N-(3-Aminophenyl)amiloride |

Formule moléculaire |

C12H13ClN8O |

Poids moléculaire |

320.74 g/mol |

Nom IUPAC |

3-amino-5-(3-aminoanilino)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |

InChI |

InChI=1S/C12H13ClN8O/c13-8-10(18-6-3-1-2-5(14)4-6)20-9(15)7(19-8)11(22)21-12(16)17/h1-4H,14H2,(H3,15,18,20)(H4,16,17,21,22) |

Clé InChI |

DMGLDYFGHJWMJJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N)N |

SMILES canonique |

C1=CC(=CC(=C1)NC2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N)N |

Autres numéros CAS |

108414-87-5 |

Synonymes |

5-APA 5-N-(3-aminophenyl)amiloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)